2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process involving the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetyl chloride in the presence of hydrazine. The reaction conditions typically involve heating the mixture to around 105°C under reflux for several hours.
Industrial Production Methods
On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiol group to a sulfonic acid.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as iron powder or hydrogen gas.
Substitution: : Utilizing nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxidation: : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide sulfonic acid.
Reduction: : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]acetamide.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine
The compound has been studied for its anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry
In the agricultural sector, it is used as a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring structure allows it to cross cellular membranes and bind to biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol
2-Chloroacetyl chloride
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups, which contribute to its enhanced biological activity compared to simpler thiadiazole derivatives.
Properties
CAS No. |
389073-22-7 |
---|---|
Molecular Formula |
C12H9ClN6OS3 |
Molecular Weight |
384.9 |
Purity |
95 |
Origin of Product |
United States |
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